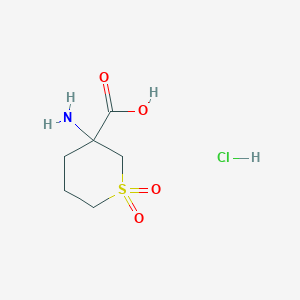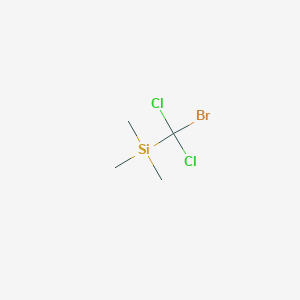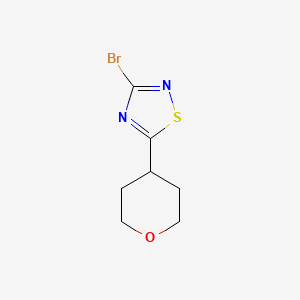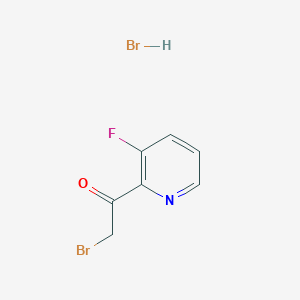
2-Bromo-1-(3-fluoro-pyridin-2-yl)-ethanone hydrobromide
Vue d'ensemble
Description
2-Bromo-1-(3-fluoro-pyridin-2-yl)-ethanone hydrobromide (2-BFPE-HBr) is an organic compound with a wide range of applications in scientific research. It is an important intermediate compound in the synthesis of various organic compounds, and its unique chemical structure makes it suitable for use in a variety of chemical reactions. In addition, 2-BFPE-HBr has been found to possess several biochemical and physiological effects, making it a valuable tool for researchers.
Applications De Recherche Scientifique
Synthesis and Reactivity
- 2-Bromo-1-(3-fluoro-pyridin-2-yl)-ethanone hydrobromide is used in synthesis processes. For instance, its analog, 1-(6-Bromo-pyridin-3-yl)-ethanone, is synthesized using dibromo-pyridine through magnesium halide exchange and nucleophilic substitution reactions, highlighting its utility in creating complex chemical structures (Zeng-sun Jin, 2015).
Structural Analysis and Hydrogen Bonding Patterns
- The compound and its analogs are subjects of structural analysis. For instance, enaminones like 1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone show bifurcated intra- and intermolecular hydrogen bonding, crucial for understanding their chemical behavior and potential applications (James L. Balderson et al., 2007).
Pyridylcarbene Formation
- It's used in studies like the formation of pyridylcarbene intermediates, where bromo-triazolo pyridine decomposes under certain conditions to form various bromo-pyridinyl products, showing its potential in creating diverse chemical entities (B. Abarca et al., 2006).
Anticancer Research
- Novel compounds derived from this chemical, like dienone pyridine ethanone curcumin analogues, have been investigated for their anticancer properties, showing its application in medicinal chemistry (H. Chandru et al., 2008).
Synthesis of Biologically Active Compounds
- Derivatives of this compound are used in synthesizing biologically active compounds, such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which can be utilized in developing pharmaceuticals (Linxiao Wang et al., 2016).
Antimicrobial Applications
- Synthesized compounds like 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone show significant antimicrobial activity, indicating its potential in addressing bacterial resistance issues (J. Salimon et al., 2011).
Cytotoxicity and Molecular Docking Studies
- Its derivatives are also studied for cytotoxicity and in molecular docking studies to understand their interactions with biological molecules, providing insights for drug development (M. Govindhan et al., 2017).
Propriétés
IUPAC Name |
2-bromo-1-(3-fluoropyridin-2-yl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO.BrH/c8-4-6(11)7-5(9)2-1-3-10-7;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXATXGGOKCCMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)CBr)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



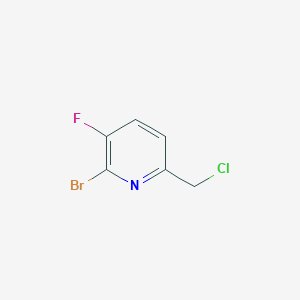
![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B1382670.png)
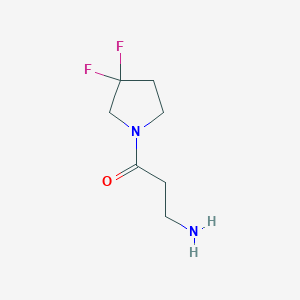

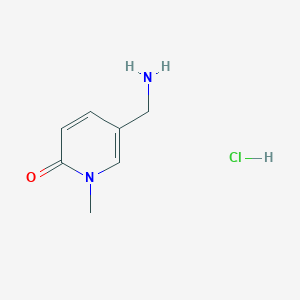
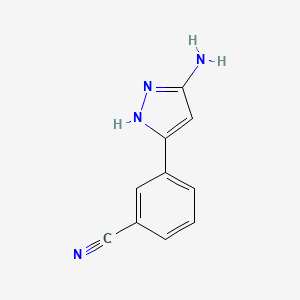
![3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B1382675.png)
![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382676.png)
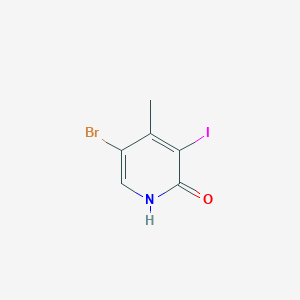
![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382678.png)

